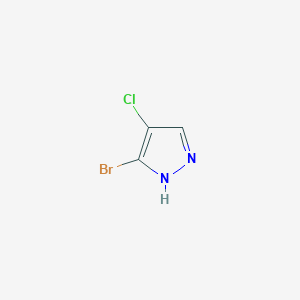

3-Bromo-4-chloro-1H-pyrazole

Description

Significance of the 1H-Pyrazole Core in Contemporary Chemical Research

The 1H-pyrazole core is a foundational scaffold in modern chemical research, largely due to its versatile biological activity and its utility as a synthetic intermediate. researchgate.netijpsr.info Pyrazole (B372694) derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govsphinxsai.com This has led to their incorporation into a number of well-established drugs. nih.gov Beyond medicinal chemistry, the pyrazole moiety is crucial in the development of agrochemicals, such as herbicides and insecticides, and has found applications in materials science as dyes and fluorescent agents. sphinxsai.comglobalresearchonline.nettaylorandfrancis.com The prevalence of the pyrazole core in biologically active molecules has spurred the development of efficient synthetic methods to access these important heterocyclic systems. ijpsr.infosphinxsai.com

Structural Features and Unique Reactivity of Halogenated Pyrazoles

The introduction of halogen atoms onto the pyrazole ring significantly influences its structural and electronic properties, thereby altering its reactivity. mdpi.com Halogens act as electron-withdrawing groups, which can modulate the acidity of the N-H group and influence the electron density of the aromatic ring. mdpi.commdpi.com This, in turn, affects the compound's behavior in chemical reactions.

Halogenated pyrazoles are versatile building blocks in organic synthesis. The halogen atoms serve as useful handles for further functionalization through various reactions, most notably cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. encyclopedia.pub The position and nature of the halogen substituent can direct the regioselectivity of these transformations, making di-halogenated pyrazoles like 3-Bromo-4-chloro-1H-pyrazole particularly interesting substrates for sequential and site-selective modifications. The bromine atom, for instance, can be selectively replaced through nucleophilic substitution reactions.

Overview of Research Trajectories for this compound within the Broader Pyrazole Context

Within the extensive family of pyrazole derivatives, this compound has emerged as a key intermediate in synthetic chemistry. Research involving this compound primarily focuses on its utility as a precursor for more elaborate molecules with potential applications in pharmaceuticals and agrochemicals. The distinct reactivity of the bromo and chloro substituents allows for a stepwise and controlled introduction of different functionalities.

A significant area of investigation involves the use of this compound in the synthesis of complex heterocyclic systems. For example, it can serve as a starting material for creating fused pyrazole derivatives, which are of interest for their potential biological activities. The strategic manipulation of the bromo and chloro groups through selective coupling and substitution reactions is a central theme in the research trajectory of this compound. While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its role as a versatile building block is evident from its commercial availability and the general reactivity patterns of halogenated pyrazoles.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27258-12-4 bldpharm.com |

| Molecular Formula | C₃H₂BrClN₂ achmem.com |

| Molecular Weight | 181.42 g/mol achmem.com |

| Appearance | Not specified, likely a solid |

| Storage | Keep in dark place, inert atmosphere, 2-8°C achmem.com |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic proton signals would be observed, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The N-H proton would likely appear as a broad singlet. mdpi.com |

| ¹³C NMR | Signals for the three carbon atoms of the pyrazole ring would be present, with their chemical shifts indicating the electronic environment influenced by the adjacent nitrogen and halogen atoms. |

| IR Spectroscopy | Characteristic N-H stretching vibrations would be expected in the region of 3100-3200 cm⁻¹. mdpi.com |

| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUYPDARMRALRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Chloro 1h Pyrazole

Strategies for Direct Halogenation of 1H-Pyrazole Precursors

The direct introduction of halogen atoms onto a pre-formed pyrazole (B372694) ring is a common and effective approach for synthesizing 3-Bromo-4-chloro-1H-pyrazole. This method's success hinges on the careful control of regioselectivity to ensure the desired substitution pattern.

Regioselective Bromination Techniques

The bromination of pyrazole derivatives can be achieved with a high degree of regioselectivity. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. For the synthesis of 3-bromo-substituted pyrazoles, a common strategy involves the bromination of a pyrazole precursor that already contains a directing group or is otherwise engineered to favor bromination at the C3 position. researchgate.net

Recent advancements have highlighted photocatalytic methods for the regioselective synthesis of 4-bromo-substituted pyrazoles. nih.gov These methods often utilize readily available starting materials and proceed under mild conditions. nih.gov For instance, a one-pot, three-component reaction involving enaminones, hydrazines, and a bromine source like tetrabromomethane (CBr4) has been developed. nih.gov While this method directly yields 4-bromopyrazoles, it underscores the ongoing research into selective halogenation techniques that could be adapted for the synthesis of 3-bromo isomers.

Controlled Chlorination Procedures

Similar to bromination, the chlorination of pyrazoles typically occurs at the C4 position. A solvent-free, mechanochemical method using trichloroisocyanuric acid (TCCA) has been reported for the efficient and rapid chlorination of pyrazoles to yield 4-chloropyrazole derivatives. rsc.orgresearchgate.net This approach is noted for its high yields and reduced environmental impact. rsc.org

To achieve chlorination at the C3 position, as required for this compound, it is often necessary to start with a pyrazole that has the C4 position blocked or to employ a multi-step synthesis where the chlorine is introduced before the pyrazole ring is formed. whiterose.ac.uk

Sequential Introduction of Halogen Substituents

The synthesis of this compound necessitates the sequential introduction of both bromine and chlorine onto the pyrazole ring. A plausible route involves starting with a pyrazole that can be selectively brominated at the C3 position, followed by chlorination at the C4 position.

A general strategy for preparing substituted 3-bromo- (B131339) and 3-chloropyrazoles involves a three-step method starting from crotonates or β-chloro carboxylic acids and hydrazines, followed by halogenation and oxidation. acs.org This approach allows for the preparation of various 3-halopyrazoles with good yields and regiocontrol. acs.org

Another approach involves the synthesis of 4-halopyrazoles which can then undergo further functionalization. For example, 4-halopyrazoles can be synthesized from terminal alkynes, acyl chlorides, and hydrazines, followed by halogenation at the C4 position with an N-halosuccinimide. beilstein-journals.org While this method targets the C4 position, it demonstrates the principle of sequential halogenation.

A specific patent describes a method for synthesizing 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, which involves a bromination reaction to obtain a 3-bromo-5-methylpyrazole intermediate. google.com This indicates that direct bromination at the 3-position is achievable under specific conditions, which could then be followed by chlorination at the C4 position.

Cyclization Reactions Leading to Substituted 1H-Pyrazoles

An alternative to direct halogenation is the construction of the pyrazole ring from acyclic precursors that already contain the desired halogen atoms. This "ring-closing" approach can offer excellent control over the final substitution pattern.

Condensation Reactions with Halogenated Building Blocks

The synthesis of pyrazoles can be achieved through the condensation of hydrazines with appropriately substituted 1,3-dicarbonyl compounds or their equivalents. mdpi.comajrconline.orgrsc.org To synthesize this compound via this method, a halogenated 1,3-dicarbonyl precursor would be required.

For instance, the reaction of a brominated 1,3-bis-electrophilic substrate with a hydrazine (B178648) derivative can lead to the formation of a brominated pyrazole. mdpi.com A similar strategy could be envisioned using a building block containing both bromine and chlorine at the appropriate positions. The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been accomplished through the cyclocondensation of a brominated 1,1,1-trifluoro-4-methoxy-alken-2-one with phenylhydrazine. mdpi.com

Approaches Utilizing 1,3-Dicarbonyl Equivalents and Hydrazines

The Knorr synthesis of pyrazoles, which involves the reaction of β-ketoesters or β-diketones with hydrazines, is a classic and versatile method. beilstein-journals.org To obtain this compound, a suitably halogenated 1,3-dicarbonyl equivalent would be necessary.

One patented method for a related compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, involves the oxidation of a dihydropyrazole precursor. google.com This suggests a pathway where the pyrazole ring is first formed and then aromatized, with the halogen substituents already in place on the acyclic starting materials.

Another example involves the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a one-pot reaction of aminopyrazoles with enaminones or chalcones, followed by oxidative halogenation. nih.gov While this leads to a fused ring system, it demonstrates the principle of cyclization followed by halogenation.

A patent for the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid describes a multi-step process that includes the formation of a pyrazole ring followed by sequential bromination and other transformations. wipo.int This highlights the industrial relevance and the various synthetic strategies employed to produce complex halogenated pyrazoles.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired halogenated pyrazole isomers. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and the stoichiometry of the reagents.

In the synthesis of 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles, a related class of compounds, the reaction conditions involved reacting with thiosemicarbazide (B42300) in methanol, followed by treatment with sulfuric acid at reflux. nih.gov For the preparation of other pyrazole derivatives, optimization of catalyst loading and solvent has been shown to be critical. For example, using 20 mol% of copper triflate in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) as a catalyst and solvent system provided excellent yields of the desired product. nih.gov

A study on the bromination of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles demonstrated that the ratio of monobrominated to dibrominated products could be controlled by varying the amount of the brominating agent, N-bromosuccinimide (NBS), and the reaction time and temperature. rsc.org

The following table summarizes the optimization of the bromination step for a pyrazolo[3,4-c]pyrazole (B14755706) derivative, highlighting the impact of reaction conditions on product distribution. rsc.org

Table 1: Optimization of Bromination of 1-methyl-6-phenylpyrazolo[3,4-c]pyrazole

| Entry | NBS (equivalents) | Heating | Time (h) | Monobrominated Product (%) | Dibrominated Product (%) | Starting Material (%) |

|---|---|---|---|---|---|---|

| 1 | 1.1 | Reflux | 1 | 70 | 10 | 20 |

| 2 | 1.1 | Reflux | 3 | 85 | 15 | 0 |

| 3 | 1.5 | Reflux | 1 | 50 | 50 | 0 |

Alternative Synthetic Routes for Related Halogenated 1H-Pyrazoles

Several alternative synthetic routes have been developed for the synthesis of various halogenated 1H-pyrazoles, showcasing the diversity of chemical transformations available.

One notable method is the Rh-catalyzed three-component synthesis of N-(o-alkylaryl) pyrazoles from enaminones, hydrazines, and functionalized alkenes. This approach is advantageous due to the use of simple, readily available starting materials and its operational simplicity, as it can be performed under an air atmosphere. researchgate.net

Another strategy involves the reaction of 1,4-dien-3-ones with hydrazines, which proceeds with high chemo- and regioselectivity under mild conditions to form (E)-1-methyl-3-styryl-5-chloro-1H-pyrazoles in yields up to 81%. researchgate.net

The synthesis of perfunctionalized 1H-pyrazoles has been achieved by treating (Z)-2-allylidenethiazolidin-4-ones with an excess of hydrazine hydrate. beilstein-journals.org This reaction leads to the formation of a 1H-pyrazole with a unique substitution pattern in good yield. beilstein-journals.org

Furthermore, a p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones provides a rapid route to 3-substituted N-sulfonyl pyrazoles. researchgate.net This method is efficient for creating the pyrazole ring while retaining the sulfonyl group. researchgate.net

A general strategy for preparing substituted 3-bromo- and 3-chloropyrazoles has been described, which involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation. researchgate.netacs.org This three-step method offers good to excellent yields and regiocontrol for a variety of 3-halopyrazoles. researchgate.netacs.org

The following table provides a summary of various alternative synthetic routes to related halogenated 1H-pyrazoles.

Table 2: Alternative Synthetic Routes for Halogenated 1H-Pyrazoles

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Enaminones, hydrazines, functionalized alkenes | Rh-catalyst, air atmosphere | N-(o-alkylaryl) pyrazoles | researchgate.net |

| 1,4-Dien-3-ones, hydrazines | Mild conditions | (E)-1-Methyl-3-styryl-5-chloro-1H-pyrazoles | researchgate.net |

| (Z)-2-Allylidenethiazolidin-4-ones | Excess hydrazine hydrate | Perfunctionalized 1H-pyrazoles | beilstein-journals.org |

| Sulfonyl hydrazines, N,N-dimethyl enaminones | p-TSA | 3-Substituted N-sulfonyl pyrazoles | researchgate.net |

| Crotonates or β-chloro carboxylic acids, hydrazines | Halogenation, oxidation | 3-Bromo- and 3-chloropyrazoles | researchgate.netacs.org |

Reactivity and Reaction Mechanism Studies of 3 Bromo 4 Chloro 1h Pyrazole

Nucleophilic Substitution Reactions at the Halogenated Positions

The 3-Bromo-4-chloro-1H-pyrazole molecule features two halogen atoms attached to the pyrazole (B372694) ring, presenting two potential sites for nucleophilic substitution. The reactivity of these positions is influenced by the nature of the halogen and its position on the heterocyclic ring. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the rate is determined by the stability of the intermediate (Meisenheimer complex) and the electronegativity of the leaving group. However, bond strength also plays a crucial role.

Substitution of Bromine Atom

The bromine atom at the C-3 position is generally more susceptible to nucleophilic substitution than the chlorine atom at C-4. This enhanced reactivity is attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. chemguide.co.uk In many heterocyclic systems, the order of leaving group ability in SNAr reactions is I > Br > Cl > F when bond cleavage is a significant factor in the rate-determining step.

Studies on related halogenated pyrazoles demonstrate that the bromine atom can be readily displaced by various nucleophiles. Common nucleophiles used in these reactions include amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups at the C-3 position.

Substitution of Chlorine Atom

While the C-Br bond is typically more reactive, the chlorine atom at the C-4 position can also undergo nucleophilic substitution, although it often requires more forcing reaction conditions, such as higher temperatures or stronger nucleophiles. The electron-withdrawing nature of the adjacent nitrogen atom and the bromine at C-3 helps to activate the C-4 position towards nucleophilic attack.

The relative reactivity of the two halogen atoms allows for selective functionalization. By carefully controlling the reaction conditions (e.g., temperature, choice of nucleophile, and reaction time), it is possible to selectively substitute the bromine atom while leaving the chlorine atom intact. This differential reactivity is a valuable tool in the synthesis of more complex, selectively functionalized pyrazole derivatives. For instance, in dihalogenated aromatic systems, the less reactive halogen can be preserved for subsequent, different chemical transformations.

Electrophilic Aromatic Substitution on the 1H-Pyrazole Ring

The pyrazole ring is inherently an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). However, the presence of two deactivating halogen atoms (bromo and chloro) on the ring in this compound significantly reduces its nucleophilicity. In unsubstituted pyrazole, electrophilic attack occurs preferentially at the C-4 position. mdpi.comrrbdavc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for functionalizing halogenated heterocycles like this compound. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective and sequential couplings.

Suzuki-Miyaura Coupling involving C-Br and C-Cl Bonds

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or triflate using a palladium catalyst, is highly effective for arylating pyrazole rings. The reactivity of the halide in the oxidative addition step, which is often rate-limiting, generally follows the order: I > Br > OTf >> Cl. libretexts.org This hierarchy allows for the selective coupling at the C-3 position (C-Br bond) of this compound under relatively mild conditions, while the C-4 position (C-Cl bond) remains unreacted.

Studies on various bromo-chloro aromatic compounds have demonstrated that selective Suzuki-Miyaura coupling at the bromine-bearing carbon is readily achievable. nih.govrsc.org To achieve a subsequent coupling at the less reactive chlorine-bearing carbon, more forcing conditions are typically required, such as using more electron-rich and bulky phosphine (B1218219) ligands, higher temperatures, or stronger bases. This stepwise approach enables the synthesis of di-substituted pyrazoles with two different aryl or vinyl groups in a controlled manner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table is a generalized representation based on data from related substrates and is intended for illustrative purposes.

| Halide Position | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 3-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85 | nih.gov |

| 3-Bromo | 4-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | aq. Ethanol | ~90 | rsc.orgrsc.org |

| 4-Chloro | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | ~70 | nih.gov |

Sonogashira Coupling of Halogenated Pyrazoles

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is another vital tool for functionalizing this compound. wikipedia.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide substrate is paramount, with the general trend being I > Br > Cl. wikipedia.orgmdpi.com

This reactivity difference allows for highly selective alkynylation at the C-3 position over the C-4 position. Research on dihalogenated heterocycles confirms that Sonogashira coupling can be performed selectively at the C-I bond in the presence of a C-Cl bond. researchgate.net By analogy, a selective reaction at the C-Br bond in this compound can be expected under standard Sonogashira conditions. The introduction of an alkynyl group at C-3 provides a versatile synthetic handle for further transformations, such as cyclization reactions or further couplings. Coupling at the C-4 chlorine would necessitate more rigorous conditions, potentially using more advanced catalyst systems or higher temperatures.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides This table is a generalized representation based on data from related substrates and is intended for illustrative purposes.

| Halide Position | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 4-Iodo (on a 5-chloropyrazole) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good | researchgate.net |

| 3-Bromo (general) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | Good | mdpi.com |

| 2-Iodo (on a di-iodopurine) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | Dioxane | 80-95 | rsc.org |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is a powerful tool for the arylation of amines, including those involving heterocyclic structures like pyrazoles. researchgate.netorganic-chemistry.org While direct studies on this compound are not extensively detailed, a significant body of research on the amination of related bromopyrazoles provides a clear framework for understanding its reactivity. nih.govacs.org The dual halogenation in this compound is expected to enhance the electrophilicity of the pyrazole ring, making it a suitable substrate for such transformations.

The reaction's success hinges on the careful selection of a palladium catalyst, a phosphine ligand, and a base. Research on 4-halopyrazoles has shown that the choice of catalyst system is often dependent on the nature of the amine coupling partner. nih.govresearchgate.net For instance, the palladium-catalyzed amination of unprotected 3- and 4-bromopyrazoles has been effectively achieved using a combination of a palladium precatalyst, a bulky biarylphosphine ligand like tBuBrettPhos, and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS). acs.org This system has proven versatile for coupling with a wide range of aliphatic, aromatic, and heteroaromatic amines. acs.org

In studies involving N-trityl protected 4-bromopyrazole, a Pd(dba)₂ catalyst paired with the tBuDavePhos ligand was effective for reactions with aryl- or alkylamines that lack a β-hydrogen atom. nih.govresearchgate.net However, for alkylamines possessing a β-hydrogen, where β-hydride elimination is a competing pathway, a copper(I) iodide (CuI) mediated coupling was found to be more suitable, demonstrating the complementarity of different catalytic systems. nih.govresearchgate.net

The table below summarizes typical conditions developed for the Buchwald-Hartwig amination of various bromopyrazole scaffolds, which can be extrapolated for this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrazoles

| Pyrazole Substrate | Amine Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Unprotected 3- and 4-Bromopyrazoles | Aliphatic, Aromatic, Heteroaromatic | Pd Precatalyst (P4) | tBuBrettPhos (L4) | LHMDS | THF | acs.org |

| 4-Bromo-1-tritylpyrazole | Amines lacking β-hydrogen | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | nih.govresearchgate.net |

| 4-Iodo-1-tritylpyrazole | Amines with β-hydrogen | CuI | (S)-(-)-Pyrrolidine-2-methanol | K₂CO₃ | DMF | nih.gov |

| 3-Bromo-1H-pyrazole | Aryl amines | Pd₂(dba)₃ | XPhos | KHMDS | - |

Other Cross-Coupling Methodologies

Beyond C-N bond formation, the bromine atom at the C3 position of this compound serves as a reactive handle for various other cross-coupling reactions, enabling the formation of C-C and C-alkynyl bonds. These transformations are critical for the synthesis of complex pyrazole derivatives.

Suzuki-Miyaura Coupling: This reaction is a premier method for forming carbon-carbon bonds by coupling the halo-pyrazole with an organoboron reagent, typically a boronic acid. nih.gov Studies on 3- and 4-bromopyrazoles have demonstrated good to very good yields using palladium precatalysts derived from bulky phosphine ligands like XPhos. nih.gov The reaction generally requires a base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) and is often performed in a solvent mixture like dioxane/water or aqueous ethanol. nih.govrsc.org Microwave-assisted Suzuki-Miyaura reactions have also been developed to accelerate the synthesis of arylated pyrazole derivatives. rsc.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction involves the palladium and copper co-catalyzed coupling of the bromopyrazole with a terminal alkyne. This method has been successfully used in the synthesis of various pyrazole-containing compounds.

Heck-Mizoroki and Stille Couplings: The Heck reaction, which couples the halide with an alkene, and the Stille reaction, which uses an organotin reagent, are also valuable tools for the C4-functionalization of the pyrazole core, further expanding the synthetic possibilities. nih.gov

The following table outlines these key cross-coupling methodologies applicable to bromopyrazoles.

Table 2: Overview of Other Cross-Coupling Reactions for Bromopyrazoles

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalytic System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C (Aryl/Vinyl) | Boronic Acid/Ester | Pd precatalyst (e.g., XPhosPdG2) / Base (K₃PO₄, K₂CO₃) | nih.govrsc.org |

| Sonogashira | C-C (Alkynyl) | Terminal Alkyne | Pd catalyst / Cu(I) co-catalyst | |

| Heck-Mizoroki | C-C (Alkene) | Alkene | Pd catalyst / Base | nih.gov |

| Stille | C-C (Aryl/Vinyl) | Organostannane | Pd catalyst |

Oxidation and Reduction Pathways of the 1H-Pyrazole Ring System

The 1H-pyrazole ring is generally characterized by its high aromatic stability, rendering it resistant to many standard oxidizing and reducing conditions. globalresearchonline.net

Oxidation: The pyrazole nucleus is typically stable towards oxidizing agents like potassium permanganate (B83412) (KMnO₄); under such conditions, alkyl side chains are preferentially oxidized to the corresponding carboxylic acids while the ring remains intact. globalresearchonline.net However, the functionalization of pyrazoles via electrooxidation has been explored. mdpi.com This method can be used for C-H halogenation, which typically proceeds through the electrochemical generation of a halogen species (e.g., Cl₂, Br₂) that then acts as an electrophile, attacking the pyrazole ring. mdpi.com While this compound is already halogenated, this illustrates a pathway for the interaction of the ring with oxidative halogen species.

Reduction: The pyrazole ring is resistant to reduction by methods like sodium in ethanol. globalresearchonline.net However, catalytic hydrogenation can reduce the aromatic ring. This process typically occurs in a stepwise manner, first yielding a pyrazoline (dihydro-pyrazole) and subsequently a pyrazolidine (B1218672) (tetrahydro-pyrazole). globalresearchonline.netcsic.es The reduction of N-phenyl substituted pyrazoles to the corresponding pyrazolines using sodium-ethanol has also been reported. globalresearchonline.net These reduction pathways highlight that while the pyrazole ring is robust, it is not entirely inert, and its saturation can be achieved under specific catalytic conditions.

Theoretical Investigations into Reaction Mechanisms and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms, reactivity, and energetics of pyrazole systems. ias.ac.innih.gov While specific theoretical studies on this compound are limited, research on related pyrazole derivatives provides significant insights into how computational methods can be applied.

These theoretical investigations offer a molecular-level understanding of various chemical processes:

Reaction Pathways and Energetics: DFT and ab initio methods like MP2 are used to map potential energy surfaces for reactions involving pyrazoles. This allows for the calculation of activation energies for processes such as intermolecular proton transfer, which is crucial for understanding tautomerism in pyrazole derivatives. ias.ac.in For example, studies have calculated the energy barriers for single and double proton transfer events, as well as proton transfer assisted by solvent molecules. ias.ac.in

Site Reactivity Prediction: Local reactivity descriptors, such as Fukui functions derived from DFT calculations, can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov This has been successfully applied to predict that N-alkylation of pyrazole derivatives occurs preferentially at the N2 nitrogen atom, a finding that aligns with experimental results. nih.gov

Transition State Analysis: Theoretical models are used to locate and analyze the geometry and energy of transition states. nih.govacs.org This information is fundamental to understanding the mechanism of a reaction, such as whether a process is concerted or stepwise. For instance, DFT has been used to study the SN1 and SN2 mechanisms for the ring-opening of pyrazaboles, concluding that the SN2 pathway is more favorable. cdnsciencepub.comresearchgate.net

These computational approaches provide a powerful complement to experimental work, offering predictive power and a deeper understanding of the factors controlling the reactivity of pyrazole compounds like this compound.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Chloro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Bromo-4-chloro-1H-pyrazole, three distinct signals are expected for the three carbon atoms of the pyrazole (B372694) ring. The chemical shifts of these carbons are significantly influenced by the attached halogens and the nitrogen atoms. The carbon atom bonded to bromine (C3) and the carbon atom bonded to chlorine (C4) would exhibit chemical shifts characteristic of halogenated aromatic carbons. The remaining carbon (C5) would also have a distinct chemical shift. For instance, in the structurally similar 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the C4 carbon resonates at δ 82.0 ppm, while the C3 and C5 carbons appear at δ 161.2 and δ 127.8 ppm, respectively, in CDCl₃. mdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.5 - 8.5 | s |

| N-H | Variable | br s |

| C-3 | ~120 - 140 | s |

| C-4 | ~110 - 130 | s |

This table is predictive and based on general knowledge of pyrazole chemistry and data from similar structures.

Two-dimensional NMR techniques are instrumental in unequivocally assigning the structure of complex molecules like this compound. researchgate.netdurham.ac.uk

COSY (Correlation Spectroscopy): This experiment would show no correlations for the isolated C5-H proton, confirming its lack of adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlation between the C5 carbon and its attached proton. durham.ac.ukrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing the connectivity across multiple bonds. durham.ac.ukrsc.org For this compound, the H5 proton would show correlations to the C3 and C4 carbons, confirming the arrangement of the substituents on the pyrazole ring. The NH proton could also show correlations to C3 and C5, further solidifying the structure.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as pyrazole ring vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibration of the C5-H bond is expected in the 3000-3100 cm⁻¹ region. The pyrazole ring stretching vibrations usually occur in the 1400-1600 cm⁻¹ range. aip.orgderpharmachemica.com The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 800-600 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| Pyrazole Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 800 - 600 |

Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are typically strong in the Raman spectrum. nih.govnih.gov The symmetric stretching vibrations of the pyrazole ring are particularly Raman active. The C-Br and C-Cl stretching vibrations would also be observable in the Raman spectrum and can help to confirm the presence of these halogens. researchgate.net

Vibrational Mode Analysis via Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural clues from the fragmentation patterns of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₃H₂BrClN₂).

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak [M]⁺. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. miamioh.edu The most intense peak in the molecular ion cluster would correspond to the species containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

The fragmentation of halogenated aromatic compounds typically involves the initial loss of a halogen radical. miamioh.edu In the case of this compound, the primary fragmentation pathways would likely involve the cleavage of the C-Br and C-Cl bonds. The analysis of related compounds, such as 4-bromopyrazole, supports this fragmentation behavior. researchgate.net Subsequent fragmentation could involve the cleavage of the pyrazole ring itself, leading to smaller, stable ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Description | Expected m/z |

|---|---|---|

| Molecular Formula | C₃H₂BrClN₂ | - |

| Monoisotopic Mass | Calculated mass using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br) | 195.9195 |

| Molecular Ion Cluster | [M]⁺, [M+2]⁺, [M+4]⁺ | ~196, 198, 200 |

| Primary Fragments | Loss of bromine radical (-Br) | [M-Br]⁺ |

| Loss of chlorine radical (-Cl) | [M-Cl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazole ring is an aromatic heterocycle, and as such, it exhibits characteristic absorptions in the UV region due to π→π* transitions. libretexts.orgnist.gov For the parent 1H-pyrazole, these transitions are typically observed at short wavelengths, with a reported maximum absorption cross-section around 206-210 nm in the gas phase. nist.govresearchgate.net

The introduction of halogen substituents onto the pyrazole ring is expected to influence the position and intensity of these absorption bands. Halogens can exert both an inductive (-I) and a resonance (+R) effect. Studies on other halogenated pyrazole derivatives have shown characteristic absorption bands in the range of 246–300 nm, which are assigned to π-π* transitions. nih.gov This shift to longer wavelengths (bathochromic shift) compared to the parent pyrazole is indicative of the influence of the halogen substituents on the electronic structure of the chromophore. The electronic spectra of related pyrazoline derivatives also show absorption maxima in a similar region, further supporting this expectation. unpad.ac.idresearchgate.net

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Solvent |

|---|

X-ray Diffraction Studies of Related Halogenated 1H-Pyrazoles for Solid-State Structural Insights

While a specific crystal structure for this compound is not available in the cited literature, extensive X-ray diffraction studies on closely related 4-halogenated-1H-pyrazoles provide profound insights into the likely solid-state structure. mdpi.com These studies reveal that the nature and position of the halogen substituent significantly influence the supramolecular assembly through hydrogen bonding. iucr.orgiucr.org

Crucially, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole have been shown to be isostructural, both crystallizing in the orthorhombic space group Pnma. iucr.orgnih.govresearchgate.net In the solid state, they form planar, trimeric units held together by intermolecular N-H···N hydrogen bonds. nih.gov In contrast, 4-fluoro-1H-pyrazole forms one-dimensional polymeric chains (catemers), demonstrating that even a small change in the halogen can alter the entire packing motif. mdpi.comiucr.org

Based on these findings, it is reasonable to predict that this compound would also form hydrogen-bonded aggregates in the solid state. The specific motif (e.g., dimer, trimer, or catemer) would depend on the steric and electronic effects imposed by the placement of the two different halogens at the C3 and C4 positions. The C-N and C-C bond lengths within the pyrazole ring are expected to be consistent with those reported for the 4-bromo and 4-chloro analogues. iucr.orgnih.gov

Table 3: Comparative Crystallographic Data of 4-Halogenated-1H-Pyrazoles

| Compound | Crystal System | Space Group | Supramolecular Motif |

|---|---|---|---|

| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer iucr.orgnih.gov |

| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer mdpi.comiucr.org |

| 4-Fluoro-1H-pyrazole | Triclinic | P | Catemer (Chain) iucr.org |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | Catemer (Chain) mdpi.com |

Integrated Spectroscopic Approach for Comprehensive Structural Assignment

The unambiguous structural elucidation of this compound relies on the synergistic integration of multiple spectroscopic techniques. bohrium.com While each method provides a piece of the structural puzzle, their combined interpretation affords a comprehensive and validated assignment.

The process begins with mass spectrometry, which confirms the molecular mass and, through its distinct isotopic signature, verifies the presence of one bromine and one chlorine atom. miamioh.eduekb.eg The fragmentation pattern offers initial evidence of the compound's constitution. Concurrently, UV-Vis spectroscopy confirms the presence of the pyrazole chromophore and provides insight into its electronic environment. nih.gov

These data are then correlated with information from other spectroscopic methods, such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which would define the precise connectivity of atoms and the nature of the functional groups. Finally, by comparing these findings with the detailed solid-state structural data available for closely related halogenated pyrazoles, a high-confidence model of the molecule's structure and intermolecular interactions can be constructed. mdpi.comnih.gov This integrated approach, where data from various sources must be self-consistent, is the gold standard for chemical characterization. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-1H-pyrazole |

| 4-Chloro-1H-pyrazole |

| 4-Fluoro-1H-pyrazole |

| 4-Iodo-1H-pyrazole |

| 1H-Pyrazole |

| 1-Bromo-4-chlorobenzene |

| 3-Bromo-4-methoxybenzaldehyde |

Theoretical and Computational Studies on 3 Bromo 4 Chloro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Ground-State Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized ground-state molecular geometries. mdpi.commaterialsciencejournal.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org For instance, in a related pyrazole derivative, the azo group (N-N) bond length was calculated to be 1.3708 Å, and the imine (C=N) bond length was 1.2887 Å. materialsciencejournal.org The geometry of molecules is optimized to find the lowest energy conformation, which is crucial for understanding their stability and reactivity. materialsciencejournal.org

| Parameter | Value |

|---|---|

| N7-N8 Bond Length | 1.3708 Å |

| C1=N8 Bond Length | 1.2887 Å |

| N8-C1-C20 Bond Angle | 122.6027° |

| C1-N8-N7 Bond Angle | 110.3769° |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic properties of 3-Bromo-4-chloro-1H-pyrazole are critical for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. pjoes.com For pyrazole derivatives, HOMO values have been reported in the range of -7.67 to -5.60 eV, and LUMO values from -1.80 eV to -4.25 eV. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These analyses are crucial for understanding intermolecular interactions and the compound's behavior in biological systems. tandfonline.com

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | 5.428 |

| Electron Affinity (EA) | 1.326 |

| Chemical Hardness (η) | 2.051 |

| Electronegativity (χ) | 3.377 |

| Chemical Potential (μ) | -3.377 |

| Chemical Softness (S) | 0.244 |

| Electrophilicity Index (ω) | 2.780 |

Investigation of Annular Prototropic Tautomerism and Intramolecular Proton Transfer in 1H-Pyrazoles

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring, a phenomenon known as annular prototropic tautomerism. mdpi.comnumberanalytics.com This equilibrium is influenced by the nature and position of substituents on the pyrazole ring. mdpi.comnih.gov Theoretical studies have shown that for 3(5)-substituted pyrazoles, the presence of electron-donating groups tends to favor intramolecular proton migration, while the stability of different tautomers in intermolecular interactions is also substituent-dependent. mdpi.com For instance, electron-donating groups stabilize 3-substituted dimers, whereas electron-withdrawing groups favor 5-substituted dimers. mdpi.com The activation energy for intramolecular proton migration in 4-substituted pyrazoles has been calculated to be in the range of 47.8–55.5 kcal/mol. mdpi.comresearchgate.net

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. materialsciencejournal.orgsemanticscholar.orgnih.gov For a series of 4-halogenated-1H-pyrazoles, DFT calculations were used to predict ¹H NMR chemical shifts and IR spectra. semanticscholar.orgmdpi.com The calculated values are often compared with experimental data to confirm the molecular structure. science.gov For example, in a study of 4-halogenated pyrazoles, DFT calculations predicted that the chemical shifts of the N-H proton move downfield as the electronegativity of the halogen substituent decreases. mdpi.com Scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental data. mdpi.com

| Compound | Experimental N-H Shift | Calculated N-H Shift |

|---|---|---|

| 4-F-pzH | 11.1370 | 9.47 |

| 4-Cl-pzH | 11.5699 | 9.78 |

| 4-Br-pzH | 11.5303 | 9.88 |

| 4-I-pzH | 11.7549 | 10.00 |

Quantum Chemical Studies of Hydrogen Bonding Interactions and Intermolecular Associations

The presence of both a proton-donating N-H group and a proton-accepting nitrogen atom allows pyrazole derivatives to form various hydrogen-bonded aggregates, such as dimers, trimers, and catemers. semanticscholar.orgnih.gov Quantum chemical studies investigate the strength and nature of these hydrogen bonds. tandfonline.com Hirshfeld surface analysis and reduced density gradient (RDG) calculations are used to analyze intra- and intermolecular interactions. tandfonline.com The structure of these aggregates is influenced by the substituents on the pyrazole ring. For example, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs. semanticscholar.orgnih.gov

Molecular Modeling of Reactivity and Reaction Pathways

Molecular modeling techniques are employed to predict the reactivity of this compound and to investigate potential reaction pathways. mdpi.com The nucleophilic and electrophilic sites within the pyrazole ring can be identified, providing insights into its chemical behavior. mdpi.com In the pyrazole scaffold, the N1, N2, and C4 positions are typically nucleophilic, while the C3 and C5 positions are electrophilic. mdpi.com DFT calculations can also be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution. mdpi.com Understanding these reaction pathways is crucial for the strategic synthesis of more complex molecules derived from this pyrazole. acs.org

Coordination Chemistry of 3 Bromo 4 Chloro 1h Pyrazole As a Ligand

Principles of Pyrazole (B372694) Coordination to Metal Centers

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, one of which is a pyrrole-like N-H group and the other is a pyridine-like sp2-hybridized nitrogen. mdpi.com This unique arrangement allows pyrazoles to act as both proton donors and acceptors. mdpi.com In its protonated state, pyrazole typically coordinates to a metal center as a monodentate ligand through the pyridine-like N2 atom. mdpi.com However, the N-H proton is readily abstracted, forming the pyrazolide anion, which can then coordinate to metal ions in various modes, including monodentate, and both exo- and endo-bidentate bridging fashions. mdpi.com

The coordination behavior of pyrazoles is significantly influenced by the nature and position of substituents on the ring. mdpi.com These substituents can modulate the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes. mdpi.commdpi.com For instance, electron-donating groups can increase the acidity of the N-H proton. mdpi.com

Diverse Coordination Modes of 1H-Pyrazole Ligands

1H-pyrazole ligands exhibit a remarkable diversity in their coordination modes to metal centers, contributing to the formation of a wide range of supramolecular architectures. researchgate.netresearchgate.net The fundamental coordination modes include:

Monodentate Coordination: The neutral pyrazole molecule can coordinate to a metal ion through its sp2-hybridized nitrogen atom. mdpi.com

Bidentate Bridging (Exo-bidentate): Upon deprotonation, the resulting pyrazolide anion can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. mdpi.com This is a very common mode and leads to the formation of dinuclear and polynuclear complexes. researchgate.net

Chelating Coordination: While less common for simple pyrazoles, appropriately substituted pyrazole derivatives can act as chelating ligands, binding to a single metal ion through two or more donor atoms. researchgate.net

These varied coordination modes allow for the construction of complexes with diverse nuclearities, from simple mononuclear species to complex polynuclear clusters and coordination polymers. researchgate.netresearchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the pyrazole ligand with a suitable metal salt in an appropriate solvent. ekb.egnih.gov The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. researchgate.net

Halogenated pyrazoles, including derivatives of 3-bromo-4-chloro-1H-pyrazole, form complexes with a range of transition metals.

Platinum(II): Platinum(II) complexes with pyrazole ligands have been synthesized and investigated, with some showing potential applications in medicine. For example, dichloro-bis(pyrazole)platinum(II) complexes have been prepared. ajgreenchem.com

Copper(II): Copper(II) readily forms complexes with pyrazole-based ligands, often resulting in binuclear or polynuclear structures with bridging pyrazolide anions. researchgate.net The coordination geometry around the copper(II) ion in these complexes is often a distorted trigonal bipyramid. researchgate.net

Zinc(II): Zinc(II) complexes with pyrazole derivatives have been synthesized and structurally characterized. researchgate.netekb.eg These complexes can exhibit various coordination geometries, including tetrahedral and octahedral. ekb.egbohrium.com

Ruthenium(II/III): Ruthenium complexes containing pyrazole-based ligands are of significant interest, particularly as potential alternatives to platinum-based anticancer drugs. mdpi.com Half-sandwich Ru(II) arene complexes with pyrazolyl-pyridazine ligands have been synthesized and characterized. mdpi.com Ru(III) complexes are often considered prodrugs that are reduced to the more active Ru(II) species within cancer cells. mdpi.com

The presence of halogen substituents, such as bromine and chlorine on the pyrazole ring, significantly influences the ligand's steric and electronic properties. mdpi.com

Electronic Effects: Halogens are electron-withdrawing groups, which can affect the electron density on the pyrazole ring and the basicity of the nitrogen atoms. researchgate.net This, in turn, can modulate the strength of the metal-ligand bond. The electronegativity of the halogen influences the N-H stretching frequency in the IR spectrum and the chemical shift in the 1H NMR spectrum. mdpi.comresearchgate.net

Steric Effects: The size of the halogen atoms (Br and Cl) introduces steric bulk around the coordination site. This steric hindrance can influence the coordination geometry of the resulting metal complex and can direct the self-assembly of supramolecular structures. The bromo and chloro analogs of 4-halogenated-1H-pyrazoles are known to be isostructural. mdpi.com

The interplay of these electronic and steric effects allows for the fine-tuning of the properties of the resulting metal complexes for specific applications.

For pyrazole-based complexes, crystallographic analysis has been crucial in elucidating the diverse coordination modes of the ligands and the resulting molecular and supramolecular structures. mdpi.com For instance, the crystal structure of 4-chloro-1H-pyrazole has been determined at low temperatures. nih.gov The C-N bond lengths in the pyrazole ring are in agreement with those found in the 4-bromo analogue. nih.gov The analysis of crystal structures of ruthenium(II) complexes with a 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligand revealed a pseudo-octahedral geometry. mdpi.com

Table of Crystallographic Data for Selected Pyrazole Compounds

| Compound | Crystal System | Space Group | Reference |

| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | nsf.gov |

| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | nsf.gov |

| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | mdpi.com |

| 4-Fluoro-1H-pyrazole | Triclinic | Pī | nsf.gov |

| [(η⁶-p-Cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]BF₄ | Monoclinic | P2₁/n | mdpi.com |

Impact of Halogen Substitution on Ligand Steric and Electronic Properties

Electronic and Spectroscopic Properties of this compound Metal Complexes

The electronic and spectroscopic properties of metal complexes are intrinsically linked to the nature of both the metal ion and the ligands. The introduction of this compound as a ligand is expected to modulate these properties.

Electronic Spectra (UV-Vis): The electronic spectra of transition metal complexes with pyrazole-based ligands typically exhibit bands arising from d-d transitions and charge transfer transitions (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). researchgate.net The positions and intensities of these bands are sensitive to the coordination environment and the electronic effects of the substituents on the pyrazole ring. For example, in Re(I) complexes with pyrazolyl-pyridazine ligands, absorption bands around 410 nm are attributed to MLCT (Re dπ → π), while bands around 300 nm are due to intraligand (π → π) transitions. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for characterizing the coordination of pyrazole ligands. The N-H stretching frequency is sensitive to the electronic effects of substituents. researchgate.net Upon coordination to a metal, shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N and N-N stretching modes, can be observed, providing evidence of ligand binding. ajgreenchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand in solution. The chemical shifts of the pyrazole ring protons and carbons are affected by coordination to a metal ion. nih.gov The ¹H NMR chemical shift of the pyrazole N-H proton is influenced by the electronegativity of halogen substituents. mdpi.com

Electrochemical Properties: The redox properties of metal complexes containing pyrazole ligands can be investigated using techniques like cyclic voltammetry. The electron-withdrawing nature of the bromo and chloro substituents on the pyrazole ring can influence the oxidation and reduction potentials of the metal center. researchgate.net For instance, in a series of Re(I) complexes, the reduction potentials were found to be ligand-centered. researchgate.net

Catalytic Applications of Pyrazole-Based Metal Complexes

Metal complexes derived from pyrazole-based ligands have attracted significant interest for their use in homogeneous catalysis. ajgreenchem.combohrium.com The adaptable electronic and steric properties of the pyrazole ring system, which can be fine-tuned through substitution, make them valuable ligands for designing effective catalysts. Cobalt and copper complexes, in particular, have demonstrated high potential in various catalytic oxidation reactions. ccsenet.orgbohrium.com

A prominent application is in the biomimetic oxidation of catechols. Copper(II) complexes formed with various pyrazole-based ligands have been shown to effectively catalyze the oxidation of catechol to o-quinone, mimicking the function of the copper-containing enzyme catecholase. jocpr.commdpi.comresearchgate.net Research indicates that the catalytic efficiency of these systems is influenced by several factors, including the specific structure of the pyrazole ligand, the counter-ion of the copper salt used (e.g., acetate, sulfate, or nitrate), and the solvent. bohrium.comjocpr.comnih.gov

Another significant area of application is the oxidation of hydrocarbons. Cobalt-pyrazole complexes have been successfully employed as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756), key intermediates in the industrial synthesis of nylon. ccsenet.orgnih.gov These reactions can proceed under mild conditions, and studies suggest that the active catalytic species involves a Co(III) center formed in situ. nih.govresearchgate.net The versatility of pyrazole-based catalysts is further demonstrated by manganese complexes used in transfer hydrogenation and palladium complexes in cross-coupling reactions. researchgate.netyok.gov.tr

The following table summarizes key research findings on the catalytic use of pyrazole-based metal complexes.

| Metal | Pyrazole Ligand Type | Substrate | Reaction | Key Findings | Reference(s) |

| Copper(II) | Various substituted pyrazoles | Catechol | Oxidation to o-quinone | Catalytic activity mimics the catecholase enzyme. The reaction rate is sensitive to the ligand's substituents, the copper salt's anion, and the solvent. | bohrium.comjocpr.commdpi.com |

| Cobalt(II) | 3-Phenylpyrazole | Cyclohexane | Peroxidative Oxidation | Forms cyclohexanol and cyclohexanone under mild conditions using H₂O₂. The active catalyst is believed to be a Co(III) species. | ccsenet.orgnih.govresearchgate.net |

| Cobalt(II)/Zinc(II) | 2,6-di-(5-phenyl-1H-pyrazol-3-yl)pyridine | Cyclohexane | Oxidation | The complexes show potential catalytic activity for cyclohexane oxidation. | acs.org |

| Copper(II) | Tripodal pyrazole-based ligands | Catechol | Oxidation to o-quinone | The catalytic rate is strongly affected by the electronic and steric effects of substituents on the pyrazole ring. | nih.govjmaterenvironsci.com |

| Cobalt(II) | Pyrazole-based ligands | 2-Aminophenol | Oxidation to 2-aminophenoxazinone | The complex demonstrated effective phenoxazinone synthase activity. | bohrium.com |

| Manganese | Aminotriazole/Pyrazole ligands | Ketones | Transfer Hydrogenation | Realizes the efficient transfer hydrogenation of various alcohols and ketones. | researchgate.net |

Applications of 3 Bromo 4 Chloro 1h Pyrazole As a Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of 3-bromo-4-chloro-1H-pyrazole makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The differential reactivity of the C-Br and C-Cl bonds, along with the reactive N-H group, allows for a stepwise and controlled introduction of various substituents, leading to the formation of fused and multicyclic compounds with a wide range of potential applications.

One of the most significant applications of this compound is in the synthesis of fused pyrazole (B372694) systems, particularly pyrazolo[3,4-d]pyrimidines. rsc.org This class of compounds is of great interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as bioisosteres and interact with various biological targets. rsc.org The pyrazolo[3,4-d]pyrimidine core is a key feature in a number of compounds with demonstrated biological activity, including kinase inhibitors and anticancer agents.

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a substituted pyrazole with a suitable reagent to form the fused pyrimidine (B1678525) ring. For instance, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine itself is a key intermediate that can be further functionalized. chemscene.comachemblock.com The bromine and chlorine atoms on this fused system offer multiple sites for subsequent chemical modifications, such as nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

| Starting Material | Reagents and Conditions | Product | Significance |

| This compound | Various (e.g., formamide, subsequent cyclization reagents) | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Key intermediate for further functionalization into biologically active molecules. chemscene.comachemblock.com |

| 5-Amino-1H-pyrazole derivatives | Orthoesters, followed by cyclization with amines or other nucleophiles | Substituted Pyrazolo[3,4-d]pyrimidines | A common strategy for building the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov |

Beyond fused systems, this compound is also instrumental in the preparation of more complex, multicyclic compounds that incorporate the pyrazole moiety. These intricate structures are often sought after in drug discovery and materials science for their unique three-dimensional shapes and potential for novel biological or physical properties. The synthesis of such compounds can involve multi-step sequences where the pyrazole ring acts as a scaffold upon which other rings are constructed. For example, the pyrazole can be functionalized and then subjected to cyclization reactions to form bridged or spirocyclic systems. The synthesis of multicyclic oxadiazoles (B1248032) and 1-hydroxytetrazoles as energetic materials highlights the utility of heterocyclic building blocks in creating complex molecular architectures. osti.gov

Synthesis of Fused Pyrazole Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

Intermediate in the Synthesis of Agrochemicals

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, and this compound is a crucial intermediate in the synthesis of several potent pesticides. google.comiucr.org The specific substitution pattern of this compound is often a key structural feature required for high efficacy against target pests.

A prominent example is the synthesis of chlorantraniliprole (B1668704), a broad-spectrum insecticide. nih.gov The synthesis of this complex molecule relies on the use of a substituted pyrazole carboxylic acid, which is derived from precursors like this compound. google.com The pyrazole ring in chlorantraniliprole is essential for its mode of action, which involves the activation of ryanodine (B192298) receptors in insects, leading to paralysis and death. nih.gov The synthesis of related N-pyridylpyrazole compounds with insecticidal and fungicidal activities further underscores the importance of this class of intermediates. sioc-journal.cn

| Agrochemical | Key Intermediate Derived from this compound | Mode of Action |

| Chlorantraniliprole | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Ryanodine receptor activator nih.gov |

| Cyantraniliprole | 3-Bromo-1-(3-chloro-2-pyridinyl)-4-cyano-1H-pyrazole-5-carboxylic acid | Ryanodine receptor activator |

| Various N-pyridylpyrazole insecticides | Substituted 3-bromopyrazole derivatives | Varied, often targeting the nervous system of insects sioc-journal.cn |

Precursor in the Development of Fine Chemicals and Materials

The versatility of this compound extends beyond the life sciences into the realm of fine chemicals and materials science. google.com The ability to introduce a wide range of functional groups onto the pyrazole ring allows for the tailoring of its physical and chemical properties, making it a valuable precursor for the development of new materials with specific functions.

For example, pyrazole-containing polymers and dyes have been synthesized and investigated for their optical and electronic properties. The introduction of chromophoric or fluorescent groups onto the this compound scaffold can lead to the creation of novel dyes with potential applications in sensing, imaging, and materials science. The synthesis of chromone-related pyrazole compounds is one such area of exploration. nih.gov

Role in the Diversification of Chemical Libraries via Functionalization

The differential reactivity of the bromine and chlorine substituents on this compound makes it an excellent scaffold for the diversification of chemical libraries. mdpi.com This is a crucial aspect of modern drug discovery and materials science, where large numbers of related compounds are synthesized and screened to identify those with the desired properties.

The bromine atom is generally more reactive than the chlorine atom in nucleophilic substitution and cross-coupling reactions. This allows for the selective functionalization of the 3-position of the pyrazole ring, while leaving the 4-position available for subsequent modification. This stepwise approach enables the synthesis of a wide array of trisubstituted pyrazoles with diverse functionalities. Electrochemical methods have also been explored for the late-stage functionalization of pyrazole derivatives, offering an environmentally friendly approach to creating diverse molecular entities. acs.org

| Reaction Type | Position of Functionalization | Example |

| Nucleophilic Aromatic Substitution | C3 (Bromine) > C4 (Chlorine) | Reaction with amines, thiols, or alkoxides |

| Suzuki Cross-Coupling | C3 (Bromine) | Reaction with boronic acids in the presence of a palladium catalyst |

| Sonogashira Cross-Coupling | C3 (Bromine) | Reaction with terminal alkynes in the presence of palladium and copper catalysts |

| Buchwald-Hartwig Amination | C3 (Bromine) | Reaction with amines in the presence of a palladium catalyst |

Future Directions and Emerging Research Avenues for 3 Bromo 4 Chloro 1h Pyrazole

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental stewardship has spurred significant research into green and sustainable synthetic methods. For pyrazole (B372694) derivatives, this involves employing energy-efficient techniques, utilizing environmentally benign catalysts and solvents, and designing processes that maximize atom economy.

Recent advancements have demonstrated the efficacy of multicomponent reactions (MCRs) in synthesizing pyrazole-containing scaffolds. nih.gov These one-pot reactions streamline the synthesis process, reduce waste, and often lead to high yields. nih.gov The application of energy-efficient methods like microwave and ultrasound irradiation has been shown to accelerate reaction times and improve yields compared to conventional heating. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives saw a significant reduction in reaction time from 1.4 hours to just 25 minutes with an increased yield when switching from conventional heating to microwave irradiation. nih.gov

The use of green catalysts and solvents is another cornerstone of sustainable synthesis. jetir.orgtandfonline.com Research has highlighted the use of biodegradable catalysts and renewable solvents like water and ethanol. nih.govjetir.org Iron-catalyzed multicomponent synthesis of tri-substituted pyrazoles using biomass-derived alcohols as the primary feedstock represents a significant step forward, eliminating the need for pre-functionalized starting materials and noble metal catalysts. rsc.org Such methodologies, which focus on C-C and C-N bond formation, offer a template for developing greener synthetic routes for 3-Bromo-4-chloro-1H-pyrazole. rsc.org

| Method | Catalyst/Solvent | Key Advantage | Reaction Time | Yield | Reference |

| Microwave Irradiation | l-tyrosine / H₂O–ethanol | Energy-efficient, faster | 25 min | 88% | nih.gov |

| Conventional Heating | SnCl₂ | Standard method | 1.4 h | 80% | nih.gov |

| Iron Catalysis | Fe(II)-pincer complex / Alcohols | Use of biomass feedstock, no noble metals | - | Moderate to Good | rsc.org |

| Green Catalyst | Ammonium Chloride / Ethanol | Renewable solvent, cost-effective | - | - | jetir.org |

| Ultrasound Irradiation | Water | No volatile organic solvents | - | High | tandfonline.com |

Exploration of Stereoselective Syntheses

The development of stereoselective synthetic methods is crucial for producing chiral molecules, which are of paramount importance in pharmaceutical and biological studies, as different isomers can exhibit vastly different biological activities. nih.gov Research into the stereoselective synthesis of pyrazole derivatives is an active and promising field.

One established approach involves the use of chiral auxiliaries. For example, tert-butanesulfinamide has been successfully employed as a chiral auxiliary in an 8-step synthesis to produce novel chiral pyrazole derivatives with 100% enantiomeric excess (ee), demonstrating its potential for creating phosphodiesterase (PDE4) inhibitors. rsc.orgrsc.org This method includes the stereoselective addition of an organolithium reagent to a chiral sulfinylimine, followed by cyclization to form the pyrazole ring. rsc.orgrsc.org

Another strategy is the regio- and stereoselective Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The presence or absence of a silver carbonate (Ag₂CO₃) catalyst can selectively produce either (Z)- or (E)-N-carbonylvinylated pyrazoles, respectively. nih.gov This switchable stereoselectivity is highly desirable for creating specific isomers for biological testing. nih.gov Furthermore, intramolecular 1,3-dipolar cycloaddition reactions have been used for the facile synthesis of isosteviol-fused pyrazoline and pyrazole derivatives, showcasing a method to create complex, multi-ring chiral systems. nih.gov These established stereoselective strategies could be adapted for this compound to generate novel chiral compounds with potentially unique biological properties.

Advanced Computational Design and High-Throughput Screening of Derivatives

Modern drug discovery and materials science heavily rely on computational tools to accelerate the identification and optimization of lead compounds. High-throughput screening (HTS) and molecular docking are powerful techniques for rapidly assessing large libraries of molecules for specific biological activities or material properties. thesciencein.orgresearchgate.net

For pyrazole derivatives, these methods have been instrumental. For instance, HTS was used to identify 1,3,4-trisubstituted pyrazoles as potent inhibitors of the Hepatitis C virus (HCV). mdpi.com Similarly, starting from an HTS hit, structural optimization led to a 3,5-diacyl pyrazole analogue with a 270-fold increase in potency as a Cdc25B inhibitor. nih.gov

Molecular docking studies have been employed to evaluate pyrazole derivatives as inhibitors of estrogen receptor alpha for breast cancer treatment. thesciencein.org These studies predicted that various substituted pyrazoles could be potent inhibitors, guiding the synthesis of the most promising candidates. thesciencein.org The this compound scaffold is an ideal candidate for such computational approaches. By designing virtual libraries of derivatives through in-silico modification of the core structure, researchers can predict their binding affinities to various biological targets, such as protein kinases, which are a common target for pyrazole-based inhibitors. rjsocmed.com This computational pre-screening saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Integration with Flow Chemistry Techniques for Scalable Production

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and straightforward scalability. mdpi.comgalchimia.com These benefits are particularly relevant for the industrial production of valuable chemical intermediates like this compound and its derivatives.

The synthesis of pyrazoles has been successfully adapted to continuous-flow systems. mdpi.com These setups allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing yield and minimizing byproducts. galchimia.com Flow chemistry also enables the safe use of hazardous reagents or intermediates, like diazoalkanes, by generating and consuming them in situ, minimizing the risk associated with their accumulation. nih.gov

Several flow-based methodologies for pyrazole synthesis have been reported. One approach involves a two-step process where an acetophenone (B1666503) is first condensed with DMADMF to form an enaminone, which then reacts with hydrazine (B178648) to generate the pyrazole. galchimia.com Another method utilizes a copper-catalyzed cycloaddition of sydnones with terminal alkynes under continuous flow conditions to produce 1,4-disubstituted pyrazoles. rsc.org A multi-step flow process for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine has also been developed. rsc.org The development of scalable processes for related compounds, such as N-methyl-3-bromo-5-methyl pyrazole, further underscores the industrial viability of these techniques. acs.org Applying these principles to the synthesis of this compound could lead to more efficient, safer, and economically viable large-scale production.

| Flow Chemistry Approach | Key Intermediates/Reagents | Residence Time | Key Advantage | Reference |

| Two-Stage Synthesis | Acetophenones, DMADMF, Hydrazine | 10 min (step 1), 2 min (step 2) | High yields, general method | galchimia.com |

| Modular Assembly Line | Fluorinated amines, Diazoalkanes, Alkynes | 31.7 min (total for therapeutic) | Safe handling of diazoalkanes, rapid diversity | nih.gov |

| Sequential Homocoupling/Hydroamination | Terminal alkynes, Hydrazine | - | Access from cheap starting materials | rsc.org |

| Copper-Catalyzed Cycloaddition | Sydnones, Terminal alkynes | - | Scalable production in 2-5 hours | rsc.org |

Novel Applications in Catalyst Design and Materials Science

The unique electronic properties of the pyrazole ring make it a valuable component in the design of novel catalysts and advanced materials. mdpi.comresearchgate.net The presence of both a pyrrole-type and a pyridine-type nitrogen atom allows pyrazoles to act as effective ligands for a wide range of transition metals. researchgate.netlifechemicals.com

In catalyst design, substituted pyrazoles have been used as ligands in palladium-catalyzed cross-coupling reactions, such as the amination of aryl halides. lifechemicals.com The specific electronic and steric properties of the this compound scaffold could be harnessed to create new ligands with unique catalytic activities. The halogen atoms offer sites for further functionalization or can participate in halogen bonding to influence the geometry and reactivity of the metal center.